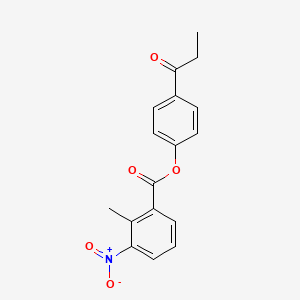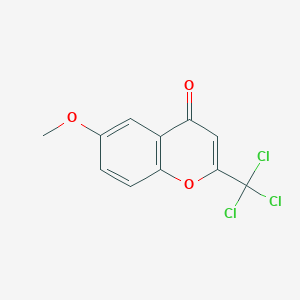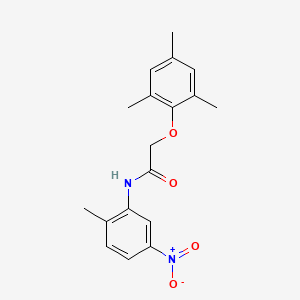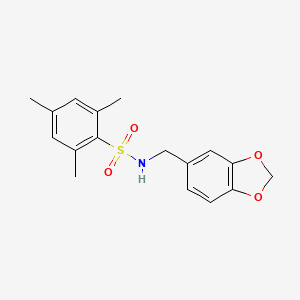![molecular formula C23H20N2O B5741254 N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide](/img/structure/B5741254.png)
N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide (DMN) is a synthetic compound that has been widely used in scientific research. It belongs to the class of organic compounds known as naphthamides, which are characterized by the presence of a naphthalene ring system and an amide functional group. DMN has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide functions as a fluorescent probe by binding to specific amino acid residues within a protein. The resulting complex emits a fluorescent signal when excited by a specific wavelength of light. The binding of N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide to a protein can also induce conformational changes, which can be monitored using techniques such as fluorescence resonance energy transfer (FRET).
Biochemical and Physiological Effects:
N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a variety of physiological effects.
実験室実験の利点と制限
One of the main advantages of N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide is its ability to selectively label specific amino acid residues within a protein, allowing for the visualization and tracking of protein movements within cells. N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide is also highly fluorescent, allowing for sensitive detection of protein-protein interactions. However, N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide has some limitations, including its potential for toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for the use of N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide in scientific research. One area of interest is the development of new fluorescent probes based on the structure of N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide, which could have improved properties such as increased solubility and reduced toxicity. Another area of interest is the use of N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide in the development of new cancer therapies, potentially in combination with other compounds. Finally, N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide could be used in the study of other biological processes beyond protein structure and function, such as the dynamics of lipid membranes or the behavior of small molecules within cells.
合成法
N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide can be synthesized through a multistep process involving the reaction of 4-dimethylaminonaphthalene with phosgene, followed by reaction with ammonia to form the amide functional group. The resulting compound can then be purified through recrystallization.
科学的研究の応用
N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide has been used extensively in scientific research as a fluorescent probe for studying various biological processes. It has been found to be particularly useful in studying the structure and function of proteins, as well as in investigating the mechanisms of various cellular processes such as apoptosis and autophagy. N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide can be used to label specific amino acid residues within a protein, allowing for the visualization and tracking of protein movements within cells.
特性
IUPAC Name |
N-[4-(dimethylamino)naphthalen-1-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-25(2)22-15-14-21(18-11-5-6-12-19(18)22)24-23(26)20-13-7-9-16-8-3-4-10-17(16)20/h3-15H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGXBMFQWUWLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)naphthalen-1-yl]naphthalene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5741181.png)



![ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B5741212.png)





![N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741259.png)

![ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)